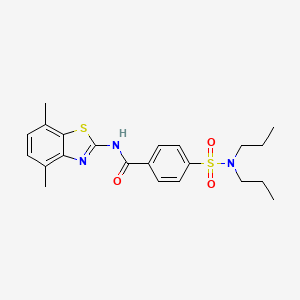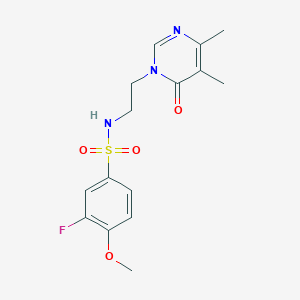
(5-Fluoro-2,3-dihydro-1H-inden-1-yl)methanamine;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5-Fluoro-2,3-dihydro-1H-inden-1-yl)methanamine;hydrochloride: is an organic compound that belongs to the class of indene derivatives. This compound is characterized by the presence of a fluorine atom at the 5-position of the indene ring, a methanamine group at the 1-position, and a hydrochloride salt form. Indene derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (5-Fluoro-2,3-dihydro-1H-inden-1-yl)methanamine;hydrochloride typically involves the following steps:
Reduction: The reduction of the indene ring to form the dihydroindene structure is commonly carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized products.
Reduction: Reduction reactions can further reduce the dihydroindene ring to form fully saturated indane derivatives.
Substitution: Nucleophilic substitution reactions can occur at the methanamine group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophilic reagents like amines and alkyl halides are commonly employed in substitution reactions.
Major Products Formed:
Oxidation: Oxidized derivatives of the indene ring.
Reduction: Fully saturated indane derivatives.
Substitution: Substituted methanamine derivatives.
Applications De Recherche Scientifique
Chemistry:
Synthesis of Complex Molecules: The compound serves as a building block for the synthesis of more complex organic molecules.
Catalysis: It is used as a ligand in catalytic reactions to enhance reaction rates and selectivity.
Biology:
Biological Probes: The compound is used as a probe in biological studies to investigate enzyme activities and receptor interactions.
Drug Development: It is explored as a potential lead compound in the development of new pharmaceuticals.
Medicine:
Therapeutic Agents: The compound and its derivatives are investigated for their potential therapeutic effects, including antiviral, anticancer, and anti-inflammatory activities.
Industry:
Agricultural Chemicals: It is used as an intermediate in the synthesis of agrochemicals.
Material Science: The compound is employed in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of (5-Fluoro-2,3-dihydro-1H-inden-1-yl)methanamine;hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activities. The fluorine atom enhances the compound’s binding affinity and selectivity, leading to potent biological effects. The methanamine group plays a crucial role in the compound’s interaction with biological macromolecules, influencing its pharmacokinetic and pharmacodynamic properties.
Comparaison Avec Des Composés Similaires
(5,7-Difluoro-2,3-dihydro-1H-inden-1-yl)methanamine: This compound has an additional fluorine atom at the 7-position, which may alter its biological activity and chemical properties.
®-5-Fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride: This enantiomeric form may exhibit different pharmacological effects compared to the racemic mixture.
Uniqueness:
Fluorine Substitution: The presence of a fluorine atom at the 5-position enhances the compound’s stability and binding affinity.
Methanamine Group: The methanamine group contributes to the compound’s biological activity and pharmacokinetic properties.
Hydrochloride Salt Form: The hydrochloride salt form improves the compound’s solubility and stability, making it suitable for various applications.
Propriétés
IUPAC Name |
(5-fluoro-2,3-dihydro-1H-inden-1-yl)methanamine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FN.ClH/c11-9-3-4-10-7(5-9)1-2-8(10)6-12;/h3-5,8H,1-2,6,12H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UINPEAKRZUVJIM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1CN)C=CC(=C2)F.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClFN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.67 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Cyclopentyl{[4-ethoxy-2-methyl-5-(methylethyl)phenyl]sulfonyl}amine](/img/structure/B2362146.png)

![2-(1,1-dioxido-4-phenyl-2H-benzo[e][1,2,3]thiadiazin-2-yl)acetonitrile](/img/structure/B2362150.png)




![N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-methanesulfonylbenzamide](/img/structure/B2362155.png)

![N-(1,3-benzodioxol-5-ylmethyl)-3-[3-oxo-5-({2-oxo-2-[(tetrahydrofuran-2-ylmethyl)amino]ethyl}thio)-2,3-dihydroimidazo[1,2-c]quinazolin-2-yl]propanamide](/img/structure/B2362160.png)

